NADPH Oxidase Inhibitory Annotation vs. Uncharacterized 4‑Fluorobenzyl Analog
The target compound is explicitly annotated by the manufacturer as an inhibitor of NADPH oxidase, an activity not claimed for the closest commercially listed analog 5‑((4‑fluorobenzyl)oxy)‑4‑oxo‑N‑(1‑phenylethyl)‑4H‑pyran‑2‑carboxamide (CAS 1021024‑30‑5) . The target compound is referenced alongside the known NADPH oxidase inhibitor apocynin in the context of inflammatory disease research, whereas the 4‑fluorobenzyl analog is listed solely as a 'useful research compound' without a specified biological target . Quantitative IC₅₀ values for the target compound against specific NOX isoforms (NOX1, NOX2, NOX4, NOX5) are not publicly available; this represents a critical data gap.
| Evidence Dimension | Annotated biological target (NADPH oxidase inhibition) |
|---|---|
| Target Compound Data | Annotated as NADPH oxidase inhibitor; associated with references Imnpellizzeri et al. (2011) and Genovese et al. on the vendor datasheet |
| Comparator Or Baseline | 5‑((4‑fluorobenzyl)oxy)‑4‑oxo‑N‑(1‑phenylethyl)‑4H‑pyran‑2‑carboxamide (CAS 1021024‑30‑5) – no NADPH oxidase annotation; listed generically as 'useful research compound' with no target assignment |
| Quantified Difference | Qualitative difference only; no shared quantitative assay data exist |
| Conditions | Vendor product datasheet annotation context (Toronto Research Chemicals / EvitaChem catalogues) |
Why This Matters
Procurement of an analog lacking the NADPH oxidase annotation may yield a compound with irrelevant pharmacology for ROS‑related research programs, wasting experimental resources.
